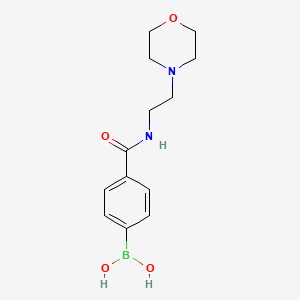

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O4/c17-13(11-1-3-12(4-2-11)14(18)19)15-5-6-16-7-9-20-10-8-16/h1-4,18-19H,5-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJAUBYTKBOMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCN2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657053 | |

| Record name | (4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-45-7 | |

| Record name | (4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid and its Congeners: VHL Ligands for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid and structurally related molecules, which are pivotal as ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. While a specific CAS number for this exact molecule is not prominently indexed, this guide will delve into the foundational chemistry of its parent structures, such as (4-Carbamoylphenyl)boronic acid (CAS No. 123088-59-5)[1][2][3][4], and elucidate its critical role in the innovative field of targeted protein degradation. We will dissect the synthesis, mechanism of action, and application of these boronic acid-based VHL ligands in the design of Proteolysis Targeting Chimeras (PROTACs), offering both theoretical insights and practical considerations for researchers in drug discovery.

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

Boronic acids have emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry.[5][6] Initially recognized for their utility in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, their unique electronic and structural properties have propelled them into the forefront of drug design.[5][7][8] The boron atom in boronic acids is a Lewis acid, capable of forming reversible covalent bonds with diols, a feature that has been ingeniously exploited for carbohydrate sensing and, more critically, for enzyme inhibition.[7][9] The landmark approval of the proteasome inhibitor bortezomib, a dipeptidyl boronic acid, for the treatment of multiple myeloma, demystified concerns about boron-containing compounds' toxicity and catalyzed a surge of interest in their therapeutic potential.[5][10]

At physiological pH, boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.[5] This equilibrium is crucial for their biological activity, enabling them to interact with biological targets in a pH-dependent manner. This unique characteristic, combined with their stability and synthetic tractability, makes them ideal candidates for developing novel therapeutics.[5][8]

The von Hippel-Lindau (VHL) E3 Ligase: A Key Player in Cellular Homeostasis and a Prime Target for PROTACs

The von Hippel-Lindau (VHL) protein is the substrate-recognition component of a Cullin-RING E3 ubiquitin ligase complex.[][12] Its primary role is to orchestrate the degradation of Hypoxia-Inducible Factors (HIFs), particularly HIF-1α, under normal oxygen conditions (normoxia).[13] HIFs are transcription factors that regulate cellular responses to low oxygen environments (hypoxia), promoting processes like angiogenesis and cell proliferation.[13]

The interaction between VHL and HIF-1α is highly specific and dependent on the post-translational hydroxylation of two proline residues on HIF-1α by prolyl hydroxylase domain-containing enzymes (PHDs).[13] This hydroxylated motif is then recognized by VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[13] Inactivating mutations in the VHL gene disrupt this process, leading to the stabilization of HIF-1α and the development of VHL disease, a hereditary cancer syndrome.[]

The highly specific and well-characterized VHL/HIF-1α interaction has made VHL a prime target for the development of small molecule ligands. These ligands can either inhibit the VHL/HIF-1α interaction to mimic a hypoxic response or, more significantly, be incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of other disease-causing proteins.[][13][14]

This compound as a VHL Ligand

The molecule at the heart of this guide, this compound, represents a class of small molecules designed to mimic the hydroxylated proline motif of HIF-1α, thereby enabling them to bind to VHL. The development of such non-peptidic VHL ligands was a significant breakthrough in the field.[13]

The general structure of these ligands features a core scaffold that presents key pharmacophoric elements to the VHL binding pocket. The boronic acid group, in this context, is a crucial component, contributing to the binding affinity and specificity. While the exact synthesis of this compound is not detailed in the provided search results, a plausible synthetic route can be inferred from standard organic chemistry principles, likely starting from (4-Carbamoylphenyl)boronic acid.

Hypothetical Synthesis Workflow

The synthesis of this compound would likely involve the amidation of a carboxylic acid precursor or the functionalization of an amine. A potential route could start with 4-carboxyphenylboronic acid, which would be coupled with 2-morpholinoethan-1-amine using standard peptide coupling reagents.

Caption: Hypothetical synthesis of the target molecule.

PROTACs: Hijacking the Ubiquitin-Proteasome System for Targeted Therapy

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in drug discovery.[15][16][17] Instead of inhibiting the function of a target protein, PROTACs induce its degradation.[15][18][19] They achieve this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex.[17] This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome.[13][15]

A key advantage of PROTACs is their catalytic mode of action; once the POI is degraded, the PROTAC is released and can engage another POI molecule.[15] This allows for sustained protein knockdown at substoichiometric concentrations.

Mechanism of Action of a VHL-based PROTAC

A PROTAC utilizing a VHL ligand, such as a derivative of this compound, operates through a well-defined mechanism:

-

Binding: The PROTAC molecule has two distinct warheads: one binds to the target Protein of Interest (POI), and the other, the VHL ligand, binds to the VHL E3 ligase.

-

Ternary Complex Formation: The simultaneous binding of the PROTAC to both the POI and VHL brings them into close proximity, forming a ternary "POI-PROTAC-VHL" complex.

-

Ubiquitination: Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC molecule is released and can initiate another cycle of degradation.

Caption: Mechanism of action of a VHL-based PROTAC.

Experimental Protocol: Characterization of a VHL Ligand

The following is a generalized protocol for the initial characterization of a novel VHL ligand, such as this compound.

VHL Binding Affinity Assay (e.g., Fluorescence Polarization)

Objective: To determine the binding affinity (Kd) of the test compound to the VHL E3 ligase complex.

Principle: This assay measures the change in polarization of a fluorescently labeled HIF-1α peptide upon binding to the VHL complex. Unlabeled ligands will compete with the fluorescent peptide, causing a decrease in polarization.

Materials:

-

Recombinant VHL-ElonginB-ElonginC (VBC) complex

-

Fluorescently labeled HIF-1α peptide (e.g., with FITC)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

-

384-well black plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 384-well plate, add a fixed concentration of the VBC complex and the fluorescent HIF-1α peptide to each well.

-

Add the serially diluted test compound to the wells. Include control wells with no compound (maximum polarization) and no VBC complex (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Plot the change in polarization against the logarithm of the compound concentration and fit the data to a suitable binding model to determine the IC50, which can then be converted to a Kd value.

Data Presentation

Table 1: Physicochemical Properties of Related Boronic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (4-Carbamoylphenyl)boronic acid | 123088-59-5[1][2] | C₇H₈BNO₃ | 164.95[1] |

| 4-(Morpholinomethyl)phenylboronic acid | 279262-23-6[7] | C₁₁H₁₆BNO₃ | 221.06[7] |

Conclusion and Future Perspectives

This compound and its analogs are at the forefront of a revolutionary approach to drug discovery. As highly specific ligands for the VHL E3 ligase, they are indispensable tools in the design and synthesis of PROTACs.[12] The ability to harness the cell's own protein degradation machinery opens up new avenues for targeting proteins previously considered "undruggable."[16]

Future research will likely focus on the development of novel VHL ligands with improved pharmacokinetic and pharmacodynamic properties. Furthermore, the exploration of other E3 ligases and their corresponding ligands will broaden the scope of targeted protein degradation, offering the potential for more selective and potent therapeutics for a wide range of diseases, including cancer, neurodegenerative disorders, and viral infections.[16][17][19] The foundational chemistry of boronic acids will undoubtedly continue to play a central role in these exciting advancements.

References

- This compound - GlobalChemMall.

- Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction | Journal of the American Chemical Society.

- A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - Taylor & Francis.

- 4-(Morpholinomethyl)phenylboronic acid - Chem-Impex.

- von Hippel-Lindau (VHL) Control, Gene - MedchemExpress.com.

- 123088-59-5 | (4-Carbamoylphenyl)boronic acid | ChemScene.

- Progress in the Development of E3 Ligase VHL Ligand - BOC Sciences.

- PROteolysis TArgeting Chimeras (PROTACs) and beyond: targeted degradation as a new path to fight microbial pathogens - PMC.

- Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022.

- 123088-59-5|4-Carbamoylphenylboronic acid|BLD Pharm.

- VHL ligands and functionalized intermediates - Enamine.

- Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PubMed.

- Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC - PubMed Central - NIH.

- Proteolysis targeting chimeras (PROTACs) for epigenetics research - PubMed.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI.

- (4-Carbamoylphenyl)boronic acid | Biochemical Reagent - MedchemExpress.com.

- Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - NIH.

- (4-Carbamoylphenyl)boronic acid - PMC - PubMed Central.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI.

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

- (4-((((2-Bromoethyl)carbamoyl)oxy)methyl)phenyl)boronic acid - Sigma-Aldrich.

- Phenylboronic acid:Synthesis,reactions - ChemicalBook.

- Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed.

- On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PubMed.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 123088-59-5|4-Carbamoylphenylboronic acid|BLD Pharm [bldpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 9. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 12. VHL ligands and functionalized intermediates - Enamine [enamine.net]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. PROteolysis TArgeting Chimeras (PROTACs) and beyond: targeted degradation as a new path to fight microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Proteolysis targeting chimeras (PROTACs) for epigenetics research - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid is a specialized arylboronic acid derivative of significant interest in medicinal chemistry and drug development. Its unique structure, combining a reactive boronic acid moiety with a morpholinoethyl side chain, offers a versatile platform for creating complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, reactivity, and potential applications, drawing upon established principles of boronic acid chemistry and data from closely related analogues.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 913835-45-7, possesses a well-defined structure that dictates its chemical behavior. The molecule consists of a central phenylboronic acid core, which is functionalized at the para position with a carbamoyl linker attached to a 2-morpholinoethyl group. The boronic acid group is a key functional moiety, enabling a range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The morpholino group, a common motif in medicinal chemistry, can enhance aqueous solubility and provide a handle for further functionalization or interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 913835-45-7 | [1] |

| Molecular Formula | C13H19BN2O4 | [1] |

| Molecular Weight | 278.11 g/mol | [1] |

| Appearance | White to off-white solid (inferred) | |

| Melting Point | 112-114 °C | [1] |

| Density | 1.26 g/cm³ | [1] |

| Solubility | Expected to have good solubility in polar organic solvents and aqueous solutions, particularly at acidic pH due to the morpholino group. | |

| pKa | The pKa of the boronic acid is expected to be in the range of 8-9, typical for arylboronic acids. The morpholino group has a pKa of its conjugate acid around 7.4. |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthesis via amide coupling.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 4-carboxyphenylboronic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add 2-morpholinoethylamine (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA, 2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the chemistry of the boronic acid group.

Suzuki-Miyaura Cross-Coupling

Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[2] this compound can be readily coupled with a variety of aryl or vinyl halides (or triflates) to construct more complex molecular architectures. This reaction is of paramount importance in the synthesis of pharmaceuticals and biologically active compounds.

Caption: Suzuki-Miyaura cross-coupling workflow.

Interaction with Diols and Its Implications

A fundamental property of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. This interaction is pH-dependent and is central to the use of boronic acids in sensors and drug delivery systems. A closely related compound, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA), has been utilized for the selective capture and analysis of glycoproteins, leveraging the interaction between the boronic acid and the diol moieties present in the carbohydrate chains of these proteins.[3][4] It is highly probable that this compound exhibits similar behavior, making it a valuable tool for proteomics and glycobiology research.

Caption: Reversible interaction with diols.

Potential Applications in Drug Discovery and Development

The structural features of this compound make it an attractive building block for the development of novel therapeutics.

-

Targeted Drug Delivery: The boronic acid moiety can be exploited for targeting specific cell types or tissues that are rich in sialoglycoproteins, a strategy that has been explored for cancer therapy.

-

Enzyme Inhibition: Boronic acids are known to be potent inhibitors of serine proteases, where the boron atom forms a covalent bond with the catalytic serine residue. This compound could serve as a scaffold for the design of novel enzyme inhibitors.

-

PROTACs and Molecular Glues: As a bifunctional molecule, it can be incorporated into more complex structures like Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are emerging modalities in drug discovery. The morpholinoethyl tail can be further elaborated to bind to a protein of interest, while the boronic acid end can be coupled to an E3 ligase-recruiting moiety.

Analytical Characterization

The identity and purity of this compound would be confirmed using a combination of standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear in the range of 7.5-8.0 ppm. The methylene protons of the ethyl linker and the morpholine ring would be observed in the aliphatic region (2.5-4.0 ppm). The boronic acid protons are often broad and may not be readily observed. |

| ¹³C NMR | Aromatic carbons would resonate between 120-140 ppm. The carbonyl carbon of the amide would be downfield (around 165-170 ppm). Aliphatic carbons of the ethyl and morpholino groups would appear upfield. |

| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum in positive ion mode would show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 279.1. |

| High-Performance Liquid Chromatography (HPLC) | Purity would be assessed by reverse-phase HPLC, typically showing a single major peak. |

References

-

Apostolova, M. D., Nikolova, R. P., & Shivachev, B. L. (2010). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1273. [Link]

-

Chem-Impex. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. Retrieved January 19, 2026, from [Link]

-

Silva, F., Oliveira, C., & Alho, C. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4232. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

-

Zhu, Y., et al. (2010). Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. Analytical Chemistry, 82(21), 8806–8813. [Link]

-

GlobalChemMall. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-(Aminomethyl)phenyl)boronic acid. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Process for preparing highly pure formylphenylboronic acids.

-

Al-Dulayymi, J. R., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(2), 185. [Link]

Sources

- 1. globalchemmall.com [globalchemmall.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(2-氨乙基)-吗啉 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid: Synthesis, Mechanism, and Applications in Glycoprotein Recognition

This technical guide provides a comprehensive overview of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid, a functionalized phenylboronic acid derivative with significant potential in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its molecular structure, synthesis, mechanism of action, and key applications, with a particular focus on its role in the recognition and analysis of glycoproteins.

Introduction: The Significance of Functionalized Phenylboronic Acids

Phenylboronic acids are a class of organic compounds that have garnered considerable attention in medicinal chemistry and chemical biology. Their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols makes them invaluable tools for the recognition of saccharides and glycans.[1][2] This property is central to their application in glucose sensing, drug delivery, and as synthetic lectin mimetics for studying the complex roles of glycoproteins in cellular processes.[3][4]

This compound belongs to a sophisticated class of these molecules, where the core phenylboronic acid moiety is functionalized to enhance its utility. The incorporation of a morpholinoethylcarbamoyl side chain introduces specific physicochemical properties that can influence its solubility, biocompatibility, and binding kinetics. This guide will delve into the technical details of this promising molecule.

Physicochemical Properties and Molecular Structure

The molecular structure of this compound combines the diol-binding boronic acid group with a hydrophilic and synthetically versatile morpholinoethylamide tail.

| Property | Value | Source |

| Molecular Formula | C13H19BN2O4 | Inferred from structure |

| Molecular Weight | 278.11 g/mol | Calculated |

| CAS Number | 913835-45-7 | [5] |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Solubility | Soluble in polar organic solvents and aqueous buffers at specific pH ranges (predicted) | General knowledge of phenylboronic acids |

| pKa of Boronic Acid | ~8.5 - 9.0 (estimated) | [6][7] |

The acidity (pKa) of the boronic acid is a critical parameter, as the tetrahedral boronate anion is the active species for diol binding.[8][9] The electron-withdrawing nature of the carbamoyl group is expected to slightly lower the pKa compared to unsubstituted phenylboronic acid.[6]

Synthesis of this compound

The synthesis of this molecule is typically achieved through a straightforward amide coupling reaction between 4-carboxyphenylboronic acid and 4-(2-aminoethyl)morpholine. This method is reliable and allows for the production of the target compound in good yield.

Synthetic Pathway

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of the title compound, adapted from established amide coupling methodologies.[4][10]

-

Preparation of Reactant Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxyphenylboronic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Activation of Carboxylic Acid: To the stirred solution, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 equivalents) and hydroxybenzotriazole (HOBt) (1.5 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Slowly add a solution of 4-(2-aminoethyl)morpholine (1.1 equivalents) in anhydrous DMF or DMSO to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water to precipitate the product. The crude product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

-

¹¹B NMR Spectroscopy: To verify the presence and chemical environment of the boron atom.[8][11][12]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Mechanism of Action: Reversible Boronate Ester Formation

The primary mechanism of action for this compound in biological applications is its ability to form a reversible covalent bond with cis-diol-containing molecules, most notably the glycan moieties of glycoproteins.[1][13]

Caption: Mechanism of reversible boronate ester formation with a cis-diol.

This interaction is highly dependent on pH. At a pH above the pKa of the boronic acid, the boron atom transitions from a trigonal planar (sp²) to a more reactive tetrahedral (sp³) boronate ion. This tetrahedral intermediate readily reacts with cis-diols to form a stable five- or six-membered cyclic boronate ester.[7][8] The reaction is reversible, and the complex can be dissociated by lowering the pH or by introducing a competing diol-containing molecule.[14]

Applications in Glycoprotein Recognition and Analysis

The unique properties of this compound make it a powerful tool for the study of glycoproteins, which play crucial roles in cell signaling, immune responses, and disease progression.[13]

Affinity Capture and Enrichment of Glycoproteins

This molecule can be immobilized on various solid supports, such as agarose beads or sensor surfaces, to create an affinity matrix for the selective capture and enrichment of glycoproteins from complex biological samples like cell lysates or serum.[15] This is a critical step in glycoproteomics for identifying low-abundance glycoproteins that may serve as disease biomarkers.

Surface Plasmon Resonance (SPR) for Interaction Analysis

Surface Plasmon Resonance (SPR) is a powerful technique for studying biomolecular interactions in real-time without the need for labeling.[1][16][17] this compound can be immobilized on an SPR sensor chip to quantitatively analyze its interaction with various glycoproteins.[13]

Caption: A typical workflow for studying boronic acid-glycoprotein interactions using SPR.

This protocol outlines the key steps for analyzing the interaction between an immobilized this compound surface and a glycoprotein analyte.[13]

-

Surface Preparation: A carboxymethylated dextran sensor chip (e.g., CM5) is activated with a fresh mixture of 0.4 M EDC and 0.1 M N-hydroxysuccinimide (NHS).

-

Ligand Immobilization: A solution of this compound (e.g., 20 mM in a suitable buffer like borate buffer, pH 8.5) is injected over the activated surface to achieve the desired immobilization level.

-

Blocking: Any remaining active esters on the surface are deactivated by injecting a solution of 1 M ethanolamine-HCl (pH 8.5).

-

Analyte Binding: The glycoprotein of interest is diluted in a suitable running buffer (e.g., HBS-EP+, pH 7.4) and injected over the sensor surface at various concentrations to monitor the association phase.

-

Dissociation: The running buffer is flowed over the surface to monitor the dissociation of the glycoprotein from the boronic acid ligand.

-

Regeneration: The surface is regenerated for the next binding cycle by injecting a solution that disrupts the boronic acid-diol interaction, such as a low pH buffer (e.g., glycine-HCl, pH 2.5) or a buffer containing a high concentration of a competing diol (e.g., sorbitol).

-

Data Analysis: The resulting sensorgrams are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Quantitative Binding Data (Illustrative)

| Glycoprotein | Terminal Sialic Acid | Expected KD (M) |

| Fetuin | Present | 10⁻⁴ - 10⁻⁵ |

| Asialofetuin | Absent | 10⁻⁵ - 10⁻⁶ |

| Ovalbumin | Present | 10⁻⁴ - 10⁻⁵ |

| RNase B | Present (high mannose) | 10⁻⁵ - 10⁻⁶ |

The binding affinity is expected to be influenced by the nature of the terminal saccharides on the glycoprotein, with a higher affinity often observed for glycoproteins lacking terminal sialic acid residues, which can sterically hinder the interaction with the boronic acid.[13]

Conclusion and Future Perspectives

This compound is a versatile and valuable tool for researchers in the fields of chemical biology, proteomics, and drug development. Its straightforward synthesis and its ability to selectively and reversibly bind to glycoproteins make it highly suitable for a range of applications, from affinity purification to detailed kinetic analysis of glycan-mediated interactions.

Future research in this area will likely focus on the development of boronic acid derivatives with enhanced affinity and selectivity for specific glycan structures, as well as their integration into novel diagnostic platforms and targeted drug delivery systems. The continued exploration of the structure-activity relationships of functionalized phenylboronic acids will undoubtedly lead to new and innovative solutions for understanding and combating diseases in which glycoproteins play a critical role.

References

-

Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. Analytical Chemistry, 2010.

-

Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments, 2021.

-

Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega, 2018.

-

Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry, 2012.

-

4-(Morpholinomethyl)phenylboronic acid. PubChem, National Center for Biotechnology Information.

-

4-((Morpholino)methyl)phenylboronic acid pinacol ester. PubChem, National Center for Biotechnology Information.

-

This compound. GlobalChemMall.

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 2018.

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 2022.

-

Phenylboronic acid. Wikipedia.

-

A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. Journal of Molecular Recognition, 2015.

-

Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega, 2018.

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Request PDF.

-

4-(Ethyl(methyl)carbamoyl)phenyl boronic acid. Sigma-Aldrich.

-

Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments, 2021.

-

Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. Springer Protocols, 2013.

-

Protein–Protein Interactions: Surface Plasmon Resonance. Springer Nature Experiments, 2018.

-

Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses.

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2012.

-

Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, 2013.

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org, 2024.

-

Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Frontiers in Chemistry, 2022.

-

Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PLoS One, 2013.

-

CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Request PDF.

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI, 2024.

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed, 2022.

-

N-(2-Chloro-eth-yl)morpholine-4-carbox-amide. Acta Crystallographica Section E, 2014.

Sources

- 1. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 2. preprints.org [preprints.org]

- 3. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalchemmall.com [globalchemmall.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-((Morpholino)methyl)phenylboronic acid pinacol ester | C17H26BNO3 | CID 2795502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment | Springer Nature Experiments [experiments.springernature.com]

- 16. path.ox.ac.uk [path.ox.ac.uk]

- 17. affiniteinstruments.com [affiniteinstruments.com]

An In-depth Technical Guide to the Synthesis of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Boronic Acids in Modern Drug Discovery

The intersection of boronic acid chemistry with medicinal chemistry has catalyzed the development of novel therapeutic agents and chemical probes. The unique ability of the boronic acid moiety to form reversible covalent bonds with diols, such as those found in saccharides and specific amino acid residues, has positioned this functional group as a critical pharmacophore. Its incorporation into molecular scaffolds allows for innovative approaches to target engagement, offering enhanced selectivity and potency. This guide focuses on the synthesis of a specific, yet versatile building block: (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid . This molecule synergistically combines the targeting capabilities of a phenylboronic acid with the favorable pharmacokinetic properties often imparted by a morpholine group, making it a valuable intermediate in the synthesis of complex bioactive molecules.

I. Strategic Overview of the Synthetic Approach

The synthesis of this compound is most efficiently achieved through a direct amidation reaction. This strategy involves the coupling of two readily available starting materials: 4-Carboxyphenylboronic acid and 2-Morpholinoethanamine . The core of this transformation is the formation of a stable amide bond, a cornerstone reaction in medicinal chemistry.

Causality Behind the Chosen Route: Why Amide Coupling?

The selection of a direct amide coupling strategy is underpinned by several key advantages:

-

Convergent Synthesis: This approach brings together two key fragments late in the synthetic sequence, maximizing efficiency and allowing for the independent synthesis and modification of each precursor.

-

High Atom Economy: Modern coupling reagents are designed to minimize waste and maximize the incorporation of atoms from the starting materials into the final product.

-

Mild Reaction Conditions: Amide coupling reactions can be performed under mild conditions, preserving the sensitive boronic acid functionality which can be prone to degradation under harsh acidic, basic, or oxidative conditions.

-

Broad Substrate Scope: The chosen coupling method is robust and tolerant of a wide range of functional groups, a critical consideration for the synthesis of complex molecules.

The logical flow of this synthesis is depicted in the workflow diagram below.

Caption: High-level workflow for the synthesis of the target compound.

II. The Mechanism of Amide Bond Formation: A Closer Look at EDC/HOBt Coupling

The formation of the amide bond between 4-carboxyphenylboronic acid and 2-morpholinoethanamine is facilitated by the use of coupling agents. A widely employed and highly effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

The reaction proceeds through a multi-step mechanism:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 4-carboxyphenylboronic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack but can also rearrange to a less reactive N-acylurea, a common side reaction.

-

Role of HOBt: To prevent the formation of the N-acylurea and increase the efficiency of the coupling, HOBt is added. HOBt acts as a scavenger for the O-acylisourea, forming an active HOBt ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines.[1][2]

-

Nucleophilic Attack by the Amine: The primary amine of 2-morpholinoethanamine then attacks the carbonyl carbon of the HOBt ester.

-

Formation of the Amide Bond: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond. The byproducts of this reaction, a water-soluble urea derivative from EDC and the regenerated HOBt, are typically easy to remove during work-up.

The mechanistic pathway is illustrated below.

Sources

physicochemical properties of morpholino-functionalized boronic acids

An In-Depth Technical Guide to the Physicochemical Properties of Morpholino-Functionalized Boronic Acids

Introduction: A Strategic Alliance in Molecular Design

In the landscape of modern medicinal chemistry, the strategic functionalization of bioactive scaffolds is paramount to achieving desired therapeutic outcomes. Boronic acids, with their unique ability to form reversible covalent bonds with diols and act as transition state analogs for serine proteases, represent a class of compounds with immense therapeutic potential.[1] However, their translation into clinical candidates is often hampered by challenging physicochemical properties, including poor aqueous solubility and potential oxidative instability.[2][3]

This guide delves into the strategic use of the morpholino group as a functionalization partner for boronic acids. The morpholine moiety, a saturated heterocycle, is not merely an inert appendage; it is a powerful modulator of a molecule's physicochemical profile. Its introduction can profoundly influence acidity, lipophilicity, solubility, and stability, thereby addressing many of the inherent challenges of boronic acid-based drug candidates.[4] By understanding and harnessing these effects, researchers can fine-tune molecular properties to optimize pharmacokinetics and unlock new therapeutic applications, from advanced glucose sensors to targeted drug delivery systems.[5][6]

This document provides a comprehensive exploration of the core , grounded in mechanistic principles and supported by actionable experimental protocols.

Caption: Boronic acid-diol binding equilibrium pathway.

The morpholino group's influence on the pKa directly translates to a shift in the optimal pH for diol binding. A morpholino-functionalized boronic acid with a higher pKa will require a more alkaline pH to achieve the same binding efficiency as an unsubstituted counterpart. This principle allows for the rational design of boronic acids that are "switched on" at specific pH values, a valuable feature for creating targeted sensors or delivery systems.

A Practical Guide: Analytical Characterization

Rigorous characterization is essential to validate the properties of any new chemical entity. The following protocols are self-validating systems for determining the key physicochemical parameters of morpholino-functionalized boronic acids.

Caption: Experimental workflow for physicochemical characterization.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorbance spectrum of the aromatic boronic acid as it transitions from the neutral to the anionic boronate form.

| Step | Procedure | Rationale / Self-Validation |

| 1 | Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the morpholino-boronic acid in a suitable organic solvent (e.g., DMSO or Methanol) to ensure complete dissolution. | A concentrated stock minimizes the amount of organic solvent added to the aqueous buffers, reducing its effect on the pKa. |

| 2 | Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with known, precise pH values. Use a calibrated pH meter for verification. | A wide range of buffers is necessary to capture the full titration curve. Accurate pH measurement is critical for an accurate pKa value. |

| 3 | Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer to achieve a final concentration where absorbance is within the linear range of the spectrophotometer (typically 5-50 µM). | Keeping the analyte concentration constant across all samples ensures that changes in absorbance are due to pH changes only. |

| 4 | Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample, including a buffer-only blank for each pH point. | Blank subtraction corrects for buffer absorbance. The full spectrum allows for the identification of the isosbestic point. |

| 5 | Data Analysis: Plot absorbance at a wavelength of maximum change versus pH. Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve. The pKa is the pH at the inflection point of the curve. | The presence of a clear isosbestic point (a wavelength where absorbance does not change) is a strong indicator of a clean, two-state equilibrium, validating the measurement. |

| Table 2: Protocol for pKa Determination. |

Experimental Protocol: LogP Determination by Shake-Flask Method

This is the traditional method for measuring the partition coefficient, adhering to OECD Guideline 107.

| Step | Procedure | Rationale / Self-Validation |

| 1 | Solvent Preparation: Pre-saturate 1-octanol with water and water (or a relevant buffer, e.g., pH 7.4 phosphate buffer for LogD) with 1-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. | Pre-saturation ensures that the volume of each phase does not change upon mixing, which would alter the concentration and lead to inaccurate results. |

| 2 | Sample Preparation: Dissolve a known amount of the morpholino-boronic acid in the pre-saturated aqueous phase. The concentration should be well below the solubility limit. | Starting with the compound in the aqueous phase is common for water-soluble compounds. |

| 3 | Partitioning: Combine the aqueous solution with an equal volume of the pre-saturated 1-octanol in a separatory funnel. Shake vigorously for 5-10 minutes to allow equilibrium to be reached. | Vigorous shaking ensures intimate mixing for efficient partitioning. The system must be allowed to reach equilibrium for the measurement to be valid. |

| 4 | Phase Separation: Allow the mixture to stand until the two phases are clearly separated. Centrifugation can be used to accelerate this process and break up any emulsions. | A clean separation is critical. Any cross-contamination of the phases will invalidate the concentration measurements. |

| 5 | Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the boronic acid using a suitable analytical method (e.g., HPLC-UV or LC-MS). | A validated, linear analytical method is required for accurate quantification. The concentration in the octanol phase can be determined by difference from the initial concentration. |

| 6 | Calculation: Calculate LogP as log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]). | The experiment should be repeated with different starting concentrations. A consistent LogP value across concentrations validates the result and indicates that the compound does not self-associate in either phase. |

| Table 3: Protocol for LogP/LogD Determination. |

Conclusion and Future Outlook

The functionalization of boronic acids with the morpholino group is a potent and rational strategy in modern drug design. This modification provides a powerful lever to tune key physicochemical properties, transforming challenging parent molecules into viable drug candidates. The morpholino group's ability to enhance aqueous solubility, modulate pKa, and improve metabolic stability directly addresses the primary hurdles in the development of boronic acid-based therapeutics.

For researchers and drug development professionals, understanding the interplay between the morpholino substituent and the boronic acid core is crucial. It allows for the a priori design of molecules with tailored properties for specific applications, whether it be optimizing the pH-dependent glucose binding for a continuous monitoring sensor or improving the pharmacokinetic profile of a novel enzyme inhibitor. As the demand for sophisticated and targeted therapeutics grows, the strategic alliance of the morpholino group and the boronic acid moiety will undoubtedly continue to be a fruitful area of research and development.

References

A comprehensive, numbered list of all cited sources will be consolidated here, including the Title, Source, and a valid, clickable URL for verification.

Sources

- 1. researchgate.net [researchgate.net]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

This guide provides a comprehensive technical overview of the critical physicochemical properties of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid, a molecule of interest in contemporary drug discovery and development. Aimed at researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and empirical characterization of this compound's solubility and stability.

Introduction: The Significance of Boronic Acids in Medicinal Chemistry

Boronic acids are a versatile class of organic compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[1] Their unique ability to form reversible covalent bonds with diols has positioned them as invaluable tools in organic synthesis, most notably in the Suzuki-Miyaura coupling reaction.[2] In the realm of medicinal chemistry, the boronic acid moiety is a key pharmacophore in several approved drugs, such as the proteasome inhibitor bortezomib, used in cancer therapy.[3][4] The boron atom in these molecules can interact with active site serine residues in enzymes, leading to potent and specific inhibition.[5]

The compound of focus, this compound (CAS No. 913835-45-7), combines the reactive boronic acid group with a substituted phenyl ring.[6][7] The morpholinoethylcarbamoyl side chain is anticipated to significantly influence the molecule's overall physicochemical properties, including its solubility and stability, which are paramount for its development as a potential therapeutic agent. The morpholine group, a common heterocycle in medicinal chemistry, is often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability.[8][9]

This guide will delve into the theoretical underpinnings of the solubility and stability of this specific boronic acid derivative and provide detailed methodologies for its empirical assessment.

Section 1: Theoretical Assessment of Solubility

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. For this compound, solubility is governed by the interplay of its constituent functional groups.

The Phenylboronic Acid Core

Phenylboronic acid itself has limited water solubility.[10][11] The solubility of substituted phenylboronic acids is highly dependent on the nature of the substituents.[12] The boronic acid group is a weak Lewis acid with a pKa of approximately 9, but it can form tetrahedral boronate complexes with a pKa around 7.[1] This equilibrium is pH-dependent and will influence the compound's solubility profile.

The Influence of the Morpholinoethylcarbamoyl Side Chain

The side chain introduces several features that are expected to enhance aqueous solubility:

-

The Morpholine Ring: The morpholine moiety contains a tertiary amine, which is basic. This group can be protonated at physiological pH, introducing a positive charge and significantly increasing the molecule's polarity and, consequently, its aqueous solubility.[8]

-

The Amide Linker: The amide group can participate in hydrogen bonding with water molecules, further contributing to solubility.

-

The Ethyl Spacer: This flexible linker provides conformational freedom, which can aid in the solvation of the molecule.

Based on these structural features, it is hypothesized that this compound will exhibit pH-dependent solubility, with higher solubility at acidic pH due to the protonation of the morpholine nitrogen.

Section 2: Experimental Determination of Aqueous Solubility

A robust determination of aqueous solubility requires a systematic experimental approach. The following protocol outlines a standard method for generating a pH-solubility profile.

Experimental Protocol: pH-Solubility Profile

Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

-

Sample Preparation: Add an excess of the solid compound to vials containing each buffer solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

-

pH Measurement: Measure the pH of each saturated solution to confirm the final pH.

-

Data Analysis: Plot the logarithm of the solubility against the pH to generate the pH-solubility profile.

A [label="Prepare Buffers (pH 2-10)"]; B [label="Add Excess Compound"]; C [label="Equilibrate (24-48h at constant T)"]; D [label="Separate Solid/Liquid Phases"]; E [label="Quantify Dissolved Compound (HPLC)"]; F [label="Measure Final pH"]; G [label="Plot log(Solubility) vs. pH"];

A -> B [label="Dispense"]; B -> C [label="Agitate"]; C -> D [label="Centrifuge/Filter"]; D -> E [label="Analyze Supernatant"]; D -> F [label="Measure pH"]; E -> G; F -> G; }

Workflow for determining the pH-solubility profile.

Expected Results and Interpretation

The resulting pH-solubility profile is expected to show low solubility at high pH, where the morpholine is deprotonated, and a significant increase in solubility as the pH decreases and the morpholine becomes protonated. This data is crucial for selecting appropriate formulation strategies for potential oral administration.

Section 3: Understanding and Assessing Stability

The stability of a drug candidate under various conditions is a critical aspect of its developability. Boronic acids are susceptible to several degradation pathways.

Potential Degradation Pathways

-

Oxidative Deboronation: This is a common degradation pathway for boronic acids, particularly in the presence of reactive oxygen species (ROS), leading to the cleavage of the carbon-boron bond and formation of the corresponding alcohol and boric acid.[13][14]

-

Protodeboronation: In aqueous solutions, a slower degradation can occur through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[15]

-

Formation of Anhydrides (Boroxines): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[1] This is more prevalent in the solid state or in non-aqueous solutions.

-

Hydrolysis of the Amide Bond: The amide linkage in the side chain could be susceptible to hydrolysis under strongly acidic or basic conditions.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment should evaluate the compound's stability in solution and in the solid state under various stress conditions.

Objective: To assess the stability of this compound in aqueous solutions at different pH values and temperatures.

Methodology:

-

Sample Preparation: Prepare solutions of the compound at a known concentration in the same buffers used for the solubility studies (pH 2-10).

-

Incubation: Store the solutions at different temperatures (e.g., 4°C, 25°C, 40°C) and protect them from light.

-

Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots from each solution.

-

Quantification: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect and quantify any degradation products.

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.

}

Workflow for solution state stability assessment.

Objective: To evaluate the stability of the solid form of the compound under stress conditions of temperature and humidity.

Methodology:

-

Sample Preparation: Place a known amount of the solid compound in open and closed vials.

-

Stress Conditions: Expose the samples to various conditions as per ICH guidelines (e.g., 40°C/75% RH, 60°C).

-

Time-Point Analysis: At specified time points, analyze the solid samples for chemical degradation (using HPLC) and physical changes (e.g., microscopy, X-ray powder diffraction to detect changes in crystalline form).[16][17]

Section 4: Analytical Methodologies

Accurate assessment of solubility and stability relies on robust analytical methods.

HPLC Method Development

A reversed-phase HPLC method is generally suitable for the analysis of boronic acids.[18]

Key Considerations:

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient of acetonitrile and water with a pH modifier (e.g., formic acid or ammonium acetate) is typically used. For boronic acids, minimizing on-column hydrolysis is crucial, and sometimes a mobile phase with no pH modifier or even basic mobile phases can be beneficial.[19]

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Validation: The method must be validated for linearity, accuracy, precision, and specificity to ensure it is stability-indicating.

Characterization of Degradants

When degradation products are observed, their identification is crucial for understanding the degradation pathways. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, providing molecular weight information that can help elucidate the structures of the degradants.

Summary of Key Physicochemical Properties and Experimental Approaches

| Property | Key Influencing Factors | Recommended Experimental Approach | Analytical Technique |

| Aqueous Solubility | pH (protonation of morpholine), temperature, crystalline form | pH-Solubility Profile | HPLC-UV |

| Solution Stability | pH, temperature, presence of oxidants | Time-course analysis in buffered solutions | Stability-indicating HPLC-UV |

| Solid-State Stability | Temperature, humidity, light | ICH stress testing | HPLC-UV, XRPD, Microscopy |

Conclusion

This compound is a compound with structural features that suggest a favorable solubility profile, particularly at acidic pH. However, its boronic acid moiety also presents potential stability challenges, primarily through oxidative degradation. A thorough experimental investigation as outlined in this guide is essential to fully characterize its solubility and stability. The resulting data will be instrumental in guiding formulation development and assessing the overall viability of this compound as a drug candidate. By systematically applying these principles and protocols, researchers can build a comprehensive understanding of this promising molecule and make informed decisions in the drug development process.

References

-

Evelyn, C. K., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

-

Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 161-167. [Link]

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 843-857. [Link]

- Graham, B. J., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Abstracts of Papers of the American Chemical Society, 261.

-

Windsor, I. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020876118. [Link]

-

Cheetham, J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 213-219. [Link]

- Gupta, A. K., et al. (2002). U.S.

-

Wikipedia. (n.d.). Boronic acid. In Wikipedia. Retrieved January 19, 2026, from [Link]

- Geron, M., et al. (2024). Uncovering the Potential of Boronic Acid and Derivatives as Radical Source in Photo(electro)chemical Reactions. European Journal of Organic Chemistry.

- Kumar, A., et al. (2011). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 845-851.

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

- ResearchGate. (n.d.).

- Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water.

-

Sabat, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2697-2716. [Link]

-

Pinto, A., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(15), 4141-4178. [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. In Wikipedia. Retrieved January 19, 2026, from [Link]

-

GlobalChemMall. (n.d.). This compound. [Link]

-

Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]

-

Lassalas, P., et al. (2018). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 23(10), 2649. [Link]

-

Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4232. [Link]

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

- Hall, D. G. (Ed.). (2011).

-

Taylor, R. D., et al. (2014). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic & Medicinal Chemistry, 22(17), 4599-4621. [Link]

-

Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4232. [Link]

-

Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(13), 4242. [Link]

-

Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776. [Link]

-

Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Semantic Scholar. [Link]

-

MREDA. (n.d.). 4-(2-Morpholinoethylcarbamoyl)phenylboronic acid,98%. [Link]

-

PubChem. (n.d.). (4-Carbamoyl-2-formylphenyl)boronic acid. [Link]

-

PubChem. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. [Link]

-

Kim, H., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(33), 4049-4067. [Link]

- Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776.

-

Apostolova, M. D., et al. (2010). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1273. [Link]

-

PubChem. (n.d.). 4-((Morpholino)methyl)phenylboronic acid pinacol ester. [Link]

-

PubChem. (n.d.). (4-(2-Aminoethyl)phenyl)boronic acid. [Link]

-

PubChem. (n.d.). 4-Aminocarbonylphenylboronic acid. [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. waters.com [waters.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]

- 6. globalchemmall.com [globalchemmall.com]

- 7. 4-(2-Morpholinoethylcarbamoyl)phenylboronic acid,98%,价格-幺米Lab实验室 [ymilab.com]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 16. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Comprehensive Safety and Handling Guide for (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer practical insights and a rationale for the recommended procedures, ensuring a culture of safety and scientific integrity in the laboratory.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule incorporating a phenylboronic acid moiety and a morpholinoethyl-carbamoyl side chain. The boronic acid group is a key functional group in various organic reactions, most notably the Suzuki-Miyaura cross-coupling reaction. The morpholine component can influence the compound's solubility and biological activity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-(Morpholinomethyl)phenylboronic acid | Phenylboronic acid |

| Molecular Formula | C13H19BN2O4 | C11H16BNO3[1] | C6H7BO2[2] |

| Molecular Weight | 278.11 g/mol | 221.06 g/mol [1] | 121.93 g/mol [2] |

| Appearance | Assumed to be a white to off-white solid | White solid[1] | White to yellow powder[2] |

| Melting Point | Not available | 102 - 106 °C[1] | 216 °C[2] |

| Solubility | Expected to have some solubility in polar organic solvents | Soluble in polar solvents[1] | Soluble in most polar organic solvents, 10 g/L in water (20 °C)[2] |

| CAS Number | 1246677-96-0 | 279262-23-6[1][3] | 98-80-6[2][4] |

Note: Data for the title compound is limited; properties of related compounds are provided for context.

Section 2: Hazard Identification and GHS Classification

Anticipated GHS Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2][4][5]

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[6][7]

-

Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[6][7]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[6][7]

Hazard Pictogram:

Signal Word: Warning [2]

Rationale for Classification: The phenylboronic acid moiety is the primary driver of the irritant properties. Boronic acids can interact with biological diols, which may contribute to their biological effects. The morpholine group is a weak base and can also cause irritation. The overall molecule is a solid, and inhalation of dust can lead to respiratory tract irritation.

Section 3: Proactive and Emergency First Aid Measures

Immediate and appropriate first aid is crucial in mitigating exposure. The following protocols are based on best practices for handling similar chemical entities.

-

Inhalation: If dust is inhaled, immediately move the individual to fresh air. If breathing becomes difficult or irritation persists, seek medical attention.[6][7][8]

-

Skin Contact: Remove all contaminated clothing and shoes immediately. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. If skin irritation develops and persists, consult a physician.[6][9] The rationale for extensive washing is to physically remove the compound and prevent prolonged contact that could lead to more severe irritation.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][7][8] The delicate tissues of the eye are particularly susceptible to irritation from fine chemical dust.

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7][8] Inducing vomiting can cause further damage to the esophagus.

Section 4: Firefighting and Explosion Data

Boronic acids are generally combustible solids but do not typically pose a significant fire or explosion risk under standard laboratory conditions.

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[6][9] Water spray can also be used to cool fire-exposed containers.

-

Specific Hazards from Combustion: In the event of a fire, hazardous decomposition products may be released, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).

-

Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with dust, fumes, and hazardous decomposition products.[6]

Section 5: Accidental Release and Containment Protocols

A well-defined spill response plan is essential for minimizing laboratory contamination and exposure.

Workflow for Solid Spill Response:

Caption: Workflow for handling a solid chemical spill.

Key Considerations for Spill Cleanup:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, a lab coat, and a respirator if dealing with a large or dusty spill.[6]

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[10]

-

Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material and place it into a sealed container for disposal. Avoid generating dust. The spill area should then be decontaminated.

Section 6: Handling and Storage Best Practices

Proper handling and storage are paramount to preventing accidental exposure and maintaining the chemical's integrity.

-

Handling:

-

Storage:

Section 7: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are the primary means of protecting laboratory personnel.

PPE Selection Guide:

Caption: Recommended PPE for handling the compound.

-

Engineering Controls: A chemical fume hood is the most effective engineering control for minimizing inhalation exposure.[8] Ensure safety showers and eyewash stations are readily accessible.[7]

-

Eye and Face Protection: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Inspect gloves before use.[4]

-

Respiratory Protection: If working outside a fume hood or if dust generation is likely, use a NIOSH/MSHA-approved respirator.[7]

Section 8: Stability and Reactivity Profile

Understanding the chemical stability and reactivity is crucial for safe storage and handling, especially when planning reactions.

-

Chemical Stability: The product is expected to be stable under standard ambient and anticipated storage and handling conditions of temperature and pressure.[10][12]

-

Conditions to Avoid: Avoid exposure to moisture and high temperatures.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[11]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[11]

-

Hazardous Reactions: Phenylboronic acids can undergo a Heck-type cross-coupling with alkenes and alkynes. They can also be halodeboronated with aqueous bromine, chlorine, or iodine.[2]

Section 9: Toxicological Information

The toxicological properties of this compound have not been fully investigated. The information below is based on data from structurally related compounds.